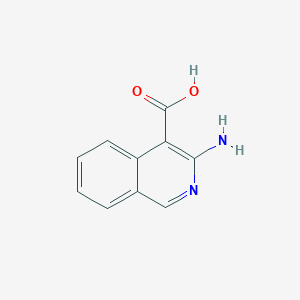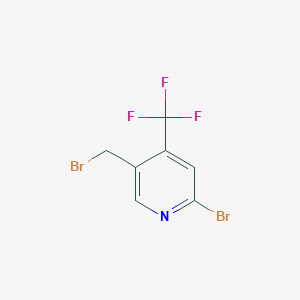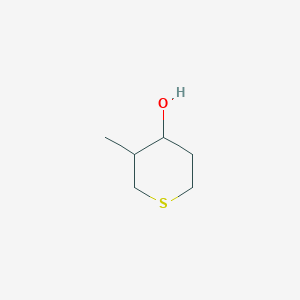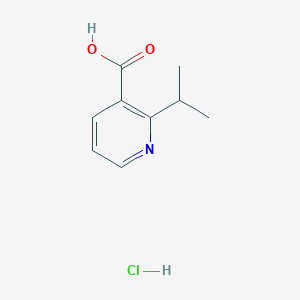
2-Isopropylnicotinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylnicotinic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂. It is a derivative of nicotinic acid, where the hydrogen atom in the 2-position of the pyridine ring is replaced by an isopropyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the reaction of nicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting 2-Isopropylnicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of catalysts such as palladium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Isopropylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2-Isopropylnicotinic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, which lacks the isopropyl group.
2-Methyl-Nicotinic Acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-Nicotinic Acid: Contains an ethyl group in place of the isopropyl group.
Uniqueness: 2-Isopropylnicotinic acid hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-propan-2-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H |
Clé InChI |
PGKPLENPSAHKCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


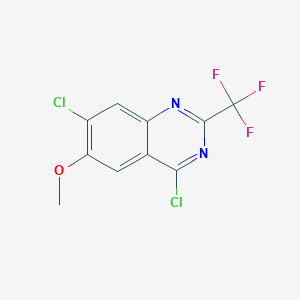
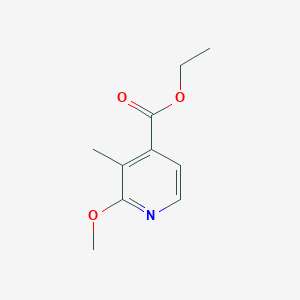
![7-Iodoimidazo[1,5-a]pyridine](/img/no-structure.png)
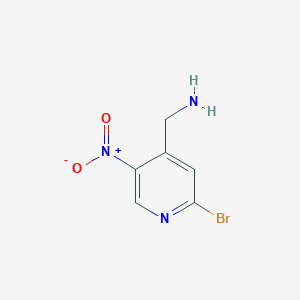
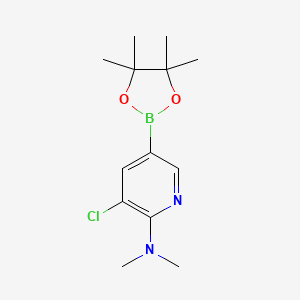
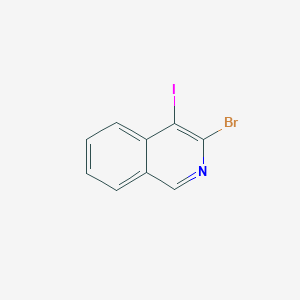

![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
